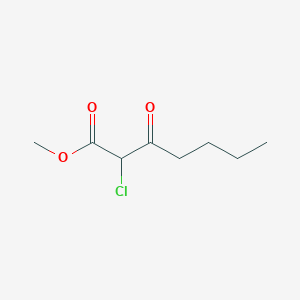

Methyl 2-chloro-3-oxoheptanoate

説明

Methyl 2-chloro-3-oxoheptanoate (CAS: 866531-16-0) is a chlorinated keto-ester with the molecular formula C₈H₁₃ClO₃ and a molecular weight of 192.64 g/mol . Structurally, it features:

- A heptanoate backbone with a ketone group at position 3.

- A chlorine substituent at position 2.

- A methyl ester group at the terminal carboxylate.

This compound is characterized by its dual reactivity: the α-chloro ketone moiety facilitates nucleophilic substitution or elimination reactions, while the ester group enables hydrolysis or transesterification.

特性

CAS番号 |

866531-16-0 |

|---|---|

分子式 |

C8H13ClO3 |

分子量 |

192.64 g/mol |

IUPAC名 |

methyl 2-chloro-3-oxoheptanoate |

InChI |

InChI=1S/C8H13ClO3/c1-3-4-5-6(10)7(9)8(11)12-2/h7H,3-5H2,1-2H3 |

InChIキー |

TXSHEXXTOFVVRD-UHFFFAOYSA-N |

正規SMILES |

CCCCC(=O)C(C(=O)OC)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are selected for comparison based on functional group similarity and backbone structure:

Detailed Analysis

Methyl 2-Methyl-3-Oxoheptanoate

- Structural Differences : The methyl substituent at C2 replaces chlorine, reducing electronegativity and altering steric effects .

- Physical Properties : Lower molecular weight (172.22 vs. 192.64 g/mol) and reduced polarity compared to the chloro analog. This may result in lower boiling points and higher volatility.

- Reactivity : The methyl group provides steric hindrance, slowing nucleophilic attacks at C2. In contrast, the chloro compound’s C2 is more electrophilic, favoring substitutions (e.g., SN2) or eliminations.

Methyl Palmitate

- Structural Differences : A saturated C16 fatty acid ester lacking ketone or halogen groups .

- Physical Properties : Higher hydrophobicity due to the long alkyl chain, leading to poor water solubility.

- Applications : Commonly used in biodiesel and cosmetics, contrasting with the hypothesized synthetic utility of the chloro-keto ester.

Sandaracopimaric Acid Methyl Ester

- Structural Differences: A diterpenoid methyl ester with a bicyclic framework, distinct from the linear heptanoate backbone .

- Reactivity : The conjugated double bonds in the diterpene system may participate in cycloaddition or oxidation reactions, unlike the chloro-keto ester’s α-site reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。